Donepezil-d7

描述

Donepezil-d7 is a deuterated form of Donepezil, a medication primarily used to treat symptoms of Alzheimer’s disease and other types of dementia. This compound is labeled with deuterium, a stable isotope of hydrogen, which can be used in pharmacokinetic studies to track the drug’s metabolism and distribution in the body. The deuterium labeling helps in distinguishing the compound from its non-deuterated counterpart during analytical procedures.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Donepezil-d7 involves the incorporation of deuterium atoms into the Donepezil molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into specific positions of the Donepezil molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.

化学反应分析

Types of Reactions: Donepezil-d7 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as Chloramine-T in an acidic medium.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where functional groups in this compound are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Chloramine-T in acidic medium.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products:

Oxidation Products: Oxidized derivatives of this compound, which can be analyzed using spectroscopic methods.

Reduction Products: Reduced forms of this compound.

Substitution Products: Substituted derivatives with different functional groups.

科学研究应用

Pharmacological Properties

Donepezil-d7 functions as a reversible, noncompetitive inhibitor of acetylcholinesterase, which is crucial for increasing acetylcholine levels in the brain. This mechanism is essential for enhancing cholinergic transmission, thereby improving cognitive function in patients with neurodegenerative diseases. The compound has demonstrated significant biological activity with IC50 values of 8.12 nM for bovine acetylcholinesterase and 11.6 nM for human acetylcholinesterase .

Analytical Techniques

This compound is extensively used in pharmacokinetic studies due to its labeled nature, allowing researchers to trace its metabolic pathways and quantify drug levels in biological samples. Advanced techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed for accurate quantification of donepezil and its derivatives in human plasma .

Table 1: Summary of Analytical Methods for this compound

| Method | Purpose | Key Findings |

|---|---|---|

| UPLC-MS/MS | Quantification in plasma | High sensitivity and reproducibility |

| Liquid-liquid extraction | Sample preparation | Effective recovery rates (58.9% - 60.5%) |

| Isocratic method | Separation technique | Fast analysis time (3 min per sample) |

Clinical Research

This compound has been utilized in various clinical trials to assess its efficacy and safety profile. Notably, the DOTCODE study evaluated the impact of donepezil on older adults with cognitive impairment and depression, aiming to determine its effectiveness in delaying dementia conversion . The study involved a randomized, double-blind design over 78 weeks, providing valuable insights into donepezil's potential beyond traditional uses.

Alzheimer’s Disease Treatment

This compound serves as a model compound for developing new therapeutic agents aimed at treating Alzheimer's disease. Its structural modifications allow researchers to explore enhanced pharmacokinetic profiles and improved patient compliance through alternative formulations .

Multi-Target Drug Development

Recent studies have focused on creating donepezil-based hybrids that target multiple pathways involved in Alzheimer's pathology, including β-secretase inhibition alongside acetylcholinesterase inhibition . These compounds are designed to address various aspects of neurodegeneration simultaneously, potentially leading to more effective treatments.

作用机制

Donepezil-d7, like its non-deuterated counterpart, is a reversible inhibitor of the enzyme acetylcholinesterase. By inhibiting this enzyme, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission in the brain. This mechanism helps alleviate the cognitive symptoms associated with Alzheimer’s disease .

Molecular Targets and Pathways:

Acetylcholinesterase: The primary target enzyme inhibited by this compound.

Cholinergic Pathways: Enhances cholinergic transmission by increasing acetylcholine levels.

相似化合物的比较

Donepezil-d7 can be compared with other acetylcholinesterase inhibitors and deuterated drugs:

Similar Compounds:

Uniqueness:

Deuterium Labeling: The presence of deuterium atoms in this compound makes it unique for pharmacokinetic studies, allowing for precise tracking and analysis in biological systems.

Enhanced Stability: Deuterium-labeled compounds often exhibit enhanced metabolic stability compared to their non-deuterated counterparts.

This compound serves as a valuable tool in scientific research, particularly in the fields of pharmacokinetics, drug development, and neurodegenerative disease studies. Its unique properties and applications make it an important compound for advancing our understanding of Alzheimer’s disease and improving therapeutic strategies.

生物活性

Donepezil-d7 is a deuterated derivative of Donepezil, primarily recognized as a reversible inhibitor of acetylcholinesterase (AChE). This compound is utilized in research settings to study its pharmacokinetics and biological activity, particularly in the context of Alzheimer’s disease. The incorporation of deuterium enhances its stability and allows for precise tracking in biological studies.

- Molecular Formula : C24H29D7NO3

- Molecular Weight : Approximately 422.0 g/mol

The presence of deuterium atoms in this compound contributes to its unique properties, making it suitable for various experimental applications without altering the biological activity characteristic of the parent compound, Donepezil.

Donepezil acts by inhibiting AChE, which leads to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for enhancing cholinergic neurotransmission, particularly in patients with Alzheimer’s disease where cholinergic deficits are prominent . The biological activity of this compound mirrors that of Donepezil, allowing researchers to investigate its effects on cognitive function and other neurological parameters.

Pharmacokinetics and Bioavailability

Recent studies have highlighted the pharmacokinetic profiles of this compound, emphasizing its stability and absorption characteristics. For instance, a study utilizing Beagle dogs assessed the pharmacokinetics of various formulations, including sustained-release (SR) and immediate-release (IR) forms. The findings indicated that the SR formulation showed improved pharmacokinetics with better control over plasma concentration levels compared to IR formulations .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 44.1 ± 9.9 |

| Tmax (h) | 7.3 ± 1.6 |

| Half-life (h) | Data not specified |

Case Studies and Clinical Findings

A systematic review assessed the efficacy and safety of Donepezil in various populations with Alzheimer's disease. The review included thirty studies with over 8,000 participants, demonstrating that Donepezil significantly improved cognitive function compared to placebo . Notably, participants receiving higher doses experienced more side effects, underscoring the importance of dose management in clinical settings.

Table 2: Efficacy Outcomes from Clinical Trials

| Study Duration | Cognitive Assessment Tool | Mean Difference (MD) | Confidence Interval (CI) |

|---|---|---|---|

| 26 weeks | ADAS-Cog | -2.67 | -3.31 to -2.02 |

| 26 weeks | MMSE | 1.05 | 0.73 to 1.37 |

| 26 weeks | SIB | 5.92 | 4.53 to 7.31 |

Comparative Studies

Comparative studies involving this compound and other cholinesterase inhibitors have shown that while Donepezil is effective in enhancing cognitive function, it also presents gastrointestinal side effects that can affect patient compliance . Furthermore, research into the pharmacokinetics of this compound has revealed that gastrointestinal health significantly influences drug absorption and plasma concentrations .

属性

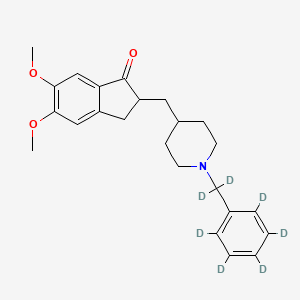

IUPAC Name |

2-[[1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/i3D,4D,5D,6D,7D,16D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEBPBSSDYVVLD-UOOROTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)OC)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。